molecular formula C9H13NO3 B1421546 (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 CAS No. 1219803-77-6

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

Cat. No.: B1421546
CAS No.: 1219803-77-6
M. Wt: 189.24 g/mol
InChI Key: UCTWMZQNUQWSLP-JQAOAMCHSA-N
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Description

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6, is a deuterated form of epinephrine, also known as adrenaline. This compound contains six deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the epinephrine molecule. Epinephrine is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. The racemic mixture refers to an equal mixture of the two enantiomers, or mirror-image forms, of epinephrine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2H6]-Epinephrine involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of [2H6]-Epinephrine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the high-pressure and high-temperature conditions required for the catalytic hydrogenation. The final product is then purified using techniques such as chromatography to ensure the desired level of deuterium incorporation and the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

[2H6]-Epinephrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form adrenochrome and other oxidation products.

    Reduction: Reduction reactions can convert [2H6]-Epinephrine to its corresponding dihydroxyphenyl derivatives.

    Substitution: The hydroxyl groups in [2H6]-Epinephrine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Adrenochrome and other quinone derivatives.

    Reduction: Dihydroxyphenyl derivatives.

    Substitution: Various acylated or sulfonated derivatives of [2H6]-Epinephrine.

Scientific Research Applications

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6, has several scientific research applications:

    Chemistry: Used as a tracer in studies involving the metabolic pathways of epinephrine and its derivatives.

    Biology: Employed in research on the physiological effects of epinephrine and its role in stress responses.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as asthma, cardiac arrest, and anaphylaxis.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

[2H6]-Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein-coupled receptors found on the surface of various cells. The binding of [2H6]-Epinephrine to these receptors activates intracellular signaling pathways, leading to physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The primary molecular targets are the alpha and beta adrenergic receptors, which mediate the compound’s effects on the cardiovascular and respiratory systems.

Comparison with Similar Compounds

Similar Compounds

    Epinephrine: The non-deuterated form of [2H6]-Epinephrine, with similar physiological effects but different isotopic composition.

    Norepinephrine: A closely related compound with similar adrenergic activity but differing in its chemical structure and physiological effects.

    Isoproterenol: A synthetic catecholamine with similar adrenergic receptor activity but used primarily as a bronchodilator and cardiac stimulant.

Uniqueness

The uniqueness of [2H6]-Epinephrine lies in its deuterium incorporation, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the stability of the compound and allow for more precise tracing in metabolic studies. Additionally, the racemic mixture provides a balanced representation of both enantiomers, making it useful for studying the overall physiological effects of epinephrine.

Properties

IUPAC Name

3,4,6-trideuterio-5-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i2D,3D,4D,5D2,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-JQAOAMCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])NC)O)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678682
Record name 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219803-77-6
Record name 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyladrenaline 2 is dissolved in about 10 ml of water and about 5 ml of 18% sulfuric acid (pH: about 5.5), about 50 mg of palladium-charcoal (10%) are added and the mixture is hydrogenated at about 60° C. under 2 bar of hydrogen pressure. It is then evaporated down to about half its volume, about 20 ml of methanol are added and the mixture is cooled. The crystalline product (adrenaline sulphate 3) is filtered off and dried.
Quantity
0 (± 1) mol
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Reaction Step One
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10 mL
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0 (± 1) mol
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5 mL
Type
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50 mg
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Do EpiPens remain effective after their expiration date?

A1: The research by Cantrell et al. [] suggests that both EpiPen and EpiPen Jr autoinjectors retain a significant amount of epinephrine (at least 80%) for up to 50 months past their labeled expiration date. This indicates that while they may not contain the full labeled dose, expired EpiPens could still potentially provide a clinically relevant dose of epinephrine in emergency situations.

Q2: How was the concentration of epinephrine determined in the expired EpiPens?

A2: The researchers used a highly sensitive analytical technique called liquid chromatography and tandem mass spectrometry to precisely quantify the concentration of epinephrine remaining in the expired devices []. This method allowed for accurate measurement of the epinephrine levels, even in very small quantities.

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